2-(Trifluoroacetylamino)-5-nitrobenzophenone
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Overview
Description
2-(Trifluoroacetylamino)-5-nitrobenzophenone is an organic compound characterized by the presence of trifluoroacetyl, nitro, and benzophenone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetylamino)-5-nitrobenzophenone typically involves the following steps:
Nitration of Benzophenone: Benzophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
Acylation: The nitrated benzophenone is then subjected to acylation with trifluoroacetic anhydride in the presence of a base such as pyridine to form the trifluoroacetylamino derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetylamino)-5-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(Amino)-5-nitrobenzophenone.
Substitution: Various acylated derivatives depending on the acylating agent used.
Oxidation: Oxidized derivatives of the benzophenone core.
Scientific Research Applications
2-(Trifluoroacetylamino)-5-nitrobenzophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings.
Industrial Chemistry: It serves as a precursor for various industrial chemicals and is used in the synthesis of dyes and pigments.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoroacetylamino)-5-nitrobenzophenone involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoroacetylamino)-4-nitrobenzophenone
- 2-(Trifluoroacetylamino)-3-nitrobenzophenone
- 2-(Trifluoroacetylamino)-6-nitrobenzophenone
Uniqueness
2-(Trifluoroacetylamino)-5-nitrobenzophenone is unique due to the specific positioning of the nitro and trifluoroacetyl groups, which confer distinct chemical and biological properties. This positioning affects the compound’s reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
313499-48-8 |
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Molecular Formula |
C15H9F3N2O4 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H9F3N2O4/c16-15(17,18)14(22)19-12-7-6-10(20(23)24)8-11(12)13(21)9-4-2-1-3-5-9/h1-8H,(H,19,22) |
InChI Key |
WNQZSRLLAVNFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C(F)(F)F |
Origin of Product |
United States |
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